![molecular formula C27H34ClNO2 B14224896 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride CAS No. 565418-56-6](/img/structure/B14224896.png)
2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride is a chemical compound known for its unique structure and potential applications in various scientific fields This compound features an isoquinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride typically involves the alkylation of isoquinoline derivatives. One common method includes the reaction of isoquinoline with 4-decylphenol and an appropriate alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of azido derivatives.
科学研究应用
2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium bromide
- 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium iodide
- 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium sulfate
Uniqueness
Compared to similar compounds, 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride exhibits unique properties due to the presence of the chloride ion. This can influence its solubility, reactivity, and overall biological activity.
属性
CAS 编号 |
565418-56-6 |
|---|---|
分子式 |
C27H34ClNO2 |
分子量 |
440.0 g/mol |
IUPAC 名称 |
(4-decylphenyl) 2-isoquinolin-2-ium-2-ylacetate;chloride |
InChI |
InChI=1S/C27H34NO2.ClH/c1-2-3-4-5-6-7-8-9-12-23-15-17-26(18-16-23)30-27(29)22-28-20-19-24-13-10-11-14-25(24)21-28;/h10-11,13-21H,2-9,12,22H2,1H3;1H/q+1;/p-1 |
InChI 键 |
AVOCSMPOQCOAII-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCC1=CC=C(C=C1)OC(=O)C[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


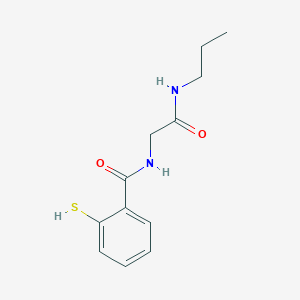
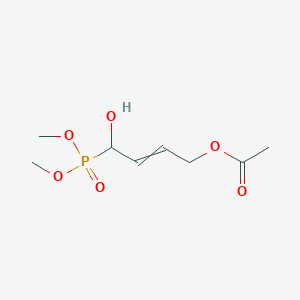
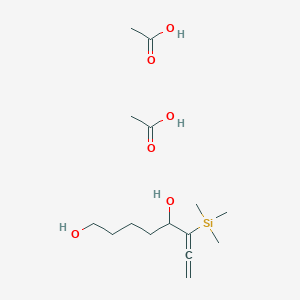
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)
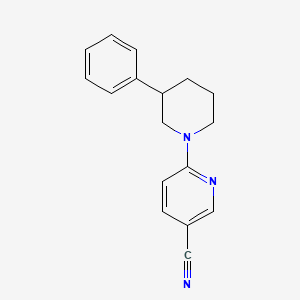
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)

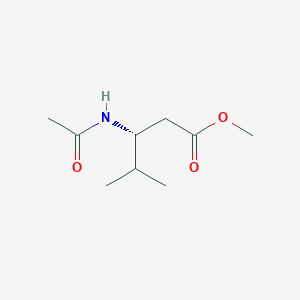
![3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14224872.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
![1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester](/img/structure/B14224887.png)
![3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol](/img/structure/B14224888.png)
